molecular formula C9H13N B161109 3,4,5-Trimethylaniline CAS No. 1639-31-2

3,4,5-Trimethylaniline

Cat. No.: B161109
CAS No.: 1639-31-2
M. Wt: 135.21 g/mol
InChI Key: BXCUMAUHMPSRPZ-UHFFFAOYSA-N
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Description

3,4,5-Trimethylaniline: is an organic compound with the molecular formula C9H13N . It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by methyl groups at the 3, 4, and 5 positions. . It appears as a grey solid and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trimethylaniline can be synthesized through several methods. One common method involves the nitration of mesitylene (1,3,5-trimethylbenzene) to form 3,4,5-trimethylnitrobenzene, followed by reduction to this compound. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using iron powder and hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3,4,5-trimethylnitrobenzene. This process is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,4,5-Trimethylaniline is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It serves as a building block for the preparation of various substituted anilines and benzenes .

Biology and Medicine: In biological research, this compound is used in the synthesis of pharmaceuticals and agrochemicals. It is a precursor for the development of compounds with potential therapeutic properties .

Industry: The compound is used in the production of polymers, resins, and other materials. It is also employed in the manufacture of rubber chemicals and as a curing agent for epoxy resins .

Mechanism of Action

The mechanism of action of 3,4,5-trimethylaniline depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the amino group, which can donate electrons to electrophiles. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison: 3,4,5-Trimethylaniline is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and physical properties. Compared to 2,4,6-trimethylaniline, it has different steric and electronic effects, leading to variations in its reactivity and applications. The presence of three methyl groups in this compound also distinguishes it from 3,5-dimethylaniline, which has only two methyl groups and therefore different chemical behavior .

Properties

IUPAC Name

3,4,5-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-6-4-9(10)5-7(2)8(6)3/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCUMAUHMPSRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167675
Record name 3,4,5-Trimethylaniline
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Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1639-31-2
Record name 3,4,5-Trimethylbenzenamine
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Record name 3,4,5-Trimethylaniline
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Record name 1639-31-2
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Record name 3,4,5-Trimethylaniline
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Record name 3,4,5-trimethylaniline
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Record name 3,4,5-TRIMETHYLANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the reaction of 2,6-Dibromo-3,4,5-trimethylaniline with alkyl nitrites in N,N-dimethylformamide?

A1: Studies show that reacting 2,6-Dibromo-3,4,5-trimethylaniline with t-butyl nitrite in N,N-dimethylformamide under specific conditions (60–65 °C) leads to an unexpected outcome. Besides the anticipated product, 4,6-dibromo-1,2,3-trimethylbenzene, a significant amount of side-chain nitration product, 3,5-dibromo-2,6-dimethylphenylnitromethane, is also formed. [] This suggests that the reaction conditions can significantly influence the product distribution and lead to unexpected side reactions.

Q2: How does the addition of methyl groups to the aromatic ring of N,N-dimethylaniline influence its nitration reaction?

A2: Research indicates that increasing the number of methyl groups on the aromatic ring of N,N-dimethylaniline significantly impacts its reactivity with nitric acid in a sulfuric acid medium. [] While N,N-dimethyl-4-methylaniline shows no detectable ipso-attack (nitration at the carbon already occupied by the methyl group) in these conditions, introducing an additional methyl group in the 3-position (N,N-dimethyl-3,4-dimethylaniline) leads to 16-51% ipso-attack at the 4-position. This effect is even more pronounced with N,N-dimethyl-3,4,5-trimethylaniline, where 85% ipso-attack at the 4-position is observed. This suggests that the presence and position of methyl substituents play a crucial role in directing the electrophilic aromatic substitution reaction and influencing the product distribution.

Q3: Has 3,4,5-Trimethylaniline been found in nature?

A3: Yes, this compound has been identified in the marine brown alga Melanothamnus afaqhusainii. [] This discovery marks the first reported instance of isolating this compound from a natural source.

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